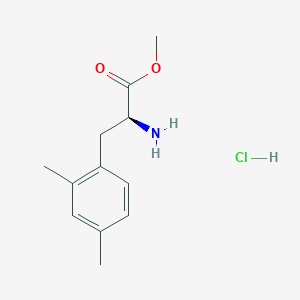
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as Lisdexamfetamine, which is a prodrug of dextroamphetamine. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.77 g/mol. The purpose of
作用机制
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a prodrug of dextroamphetamine, which means that it is converted into dextroamphetamine in the body. Dextroamphetamine is a stimulant that increases the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. The increased levels of dopamine and norepinephrine result in improved cognitive function, increased focus, and decreased fatigue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of dextroamphetamine. The compound increases the levels of dopamine and norepinephrine in the brain, which results in improved cognitive function, increased focus, and decreased fatigue. The compound has also been shown to have potential therapeutic applications in the treatment of ADHD and narcolepsy.
实验室实验的优点和局限性
The advantages of using (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in lab experiments are its ability to increase focus and cognitive function, which can improve the accuracy and efficiency of experiments. The compound is also soluble in water, which makes it easy to administer to test subjects. However, the limitations of using the compound in lab experiments are its potential side effects and the complex synthesis method, which requires a high level of expertise and equipment.
未来方向
There are several future directions for the use of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in scientific research. One direction is to study the effects of the compound on other neurotransmitters in the brain, such as serotonin and gamma-aminobutyric acid (GABA). Another direction is to investigate the potential therapeutic applications of the compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the long-term effects of the compound on the brain and the body.
合成方法
The synthesis of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves the reaction of L-lysine with methylphenidate. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis method is complex and requires a high level of expertise and equipment.
科学研究应用
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has been extensively used in scientific research for its various applications. It is commonly used as a tool in neuroscience research to study the effects of dopamine on the brain. It is also used in the field of pharmacology to study the effects of stimulants on the central nervous system. The compound has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIWBPGJAHRNL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[4.4]nonan-2-amine](/img/structure/B2781352.png)
![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2781353.png)
![2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2781354.png)
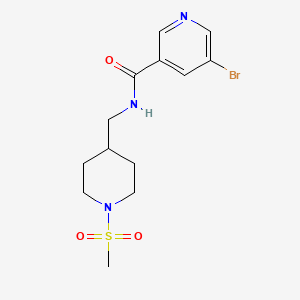
![N-[(4-fluorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2781360.png)
![5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide](/img/structure/B2781361.png)

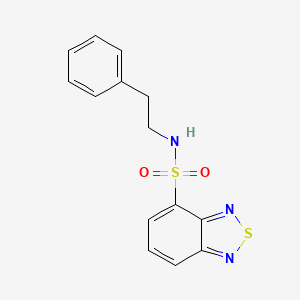

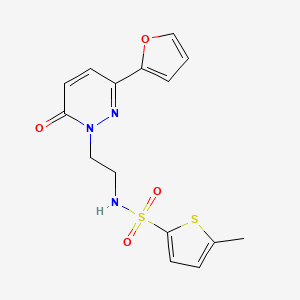
![3,4-dichloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2781368.png)
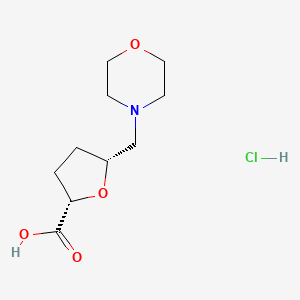

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)